1-Butan-2-yl-3-(3-fluorophenyl)thiourea
Description
Properties
IUPAC Name |
1-butan-2-yl-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2S/c1-3-8(2)13-11(15)14-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUAXPGDBKAXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=S)NC1=CC(=CC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Butan-2-yl-3-(3-fluorophenyl)thiourea typically involves the reaction of 3-fluoroaniline with butan-2-isothiocyanate under controlled conditions . The reaction is carried out in an organic solvent, such as dichloromethane or ethanol, at room temperature or slightly elevated temperatures. The product is then purified using recrystallization or column chromatography techniques .
Industrial production methods for thiourea derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Butan-2-yl-3-(3-fluorophenyl)thiourea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and appropriate catalysts or additives to enhance reaction efficiency . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for diverse reactivity patterns, making it a valuable building block in organic synthesis. Thiourea derivatives, including 1-butan-2-yl-3-(3-fluorophenyl)thiourea, are known for their ability to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution .
Biological Applications
This compound exhibits a range of biological activities:
Antimicrobial Activity:
Research indicates that thiourea derivatives possess antibacterial and antifungal properties. This compound has been tested against various pathogens, demonstrating potential efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action may involve the inhibition of specific enzymes or disruption of cellular processes .
Anticancer Properties:
Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The interaction with molecular targets involved in cell cycle regulation underscores its potential as a therapeutic agent in oncology .
Antioxidant Activity:
Thioureas are also noted for their antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiourea derivatives, including this compound. The results indicated significant inhibition zones against E. coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations comparable to established antibiotics like ampicillin. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of this compound on human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell growth, suggesting its utility in cancer therapeutics. Further mechanistic studies revealed that it induces apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 1-Butan-2-yl-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes or proteins involved in various biological processes, leading to its observed biological effects . For example, it may inhibit bacterial growth by targeting essential enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
1-Butan-2-yl-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-(2-Fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea: Known for its strong inhibitory effect on Gram-positive pathogens.
N-(2-(2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)hydrazine-1-carbonothioyl)benzamide: Used as a fluorescent chemosensor for detecting metal ions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other thiourea derivatives .
Q & A
Q. What are the recommended synthetic routes for 1-Butan-2-yl-3-(3-fluorophenyl)thiourea, and how can reaction conditions be optimized?
The synthesis typically involves a condensation reaction between 3-fluorophenyl isothiocyanate and butan-2-ylamine under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Temperature : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
- Catalysts : Base catalysts like triethylamine improve nucleophilicity of the amine . Optimization can be monitored via TLC or HPLC, with purification via column chromatography or recrystallization (ethanol/water mixtures) .
Q. Which spectroscopic techniques are critical for characterizing the thiourea functional group in this compound?
- FT-IR : Confirm the presence of C=S (1190–1250 cm⁻¹) and N-H (3100–3300 cm⁻¹) stretches .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and thiourea NH signals (δ 8.5–10 ppm). The butan-2-yl group shows characteristic methyl (δ 0.8–1.5 ppm) and methine (δ 3.5–4.0 ppm) splits .
- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 253) .
Q. What purification methods are effective for isolating this compound post-synthesis?
- Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals .
- Column chromatography : Silica gel with gradient elution (hexane/ethyl acetate) resolves thiourea derivatives .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases ensure >95% purity for biological assays .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data for thiourea derivatives be resolved computationally?
- SHELX refinement : Use SHELXL for high-resolution data to model disorder or thermal motion .
- Density Functional Theory (DFT) : Compare computed and experimental bond lengths/angles to validate crystallographic models .
- Molecular docking (AutoDock Vina) : Assess ligand-protein interactions to identify conformational mismatches in bioactive conformers .
Q. What strategies reconcile discrepancies in antioxidant activity data across studies?
- Assay standardization : Use DPPH (IC₅₀) and ABTS (TEAC) under controlled pH/temperature .
- Dose-response curves : Test concentrations from 1–100 μM to capture non-linear effects .
- Meta-analysis : Pool data from ≥3 independent studies, applying ANOVA to quantify variability .
Q. How does the 3-fluorophenyl substituent influence electronic properties compared to other aryl groups?
- Hammett analysis : The -F group is electron-withdrawing (σₚ = 0.06), reducing electron density on the thiourea sulfur, which may alter reactivity in nucleophilic substitutions .
- Computational modeling : DFT calculations (e.g., Gaussian 16) show decreased HOMO-LUMO gaps vs. non-fluorinated analogs, enhancing redox activity .
Q. Can molecular docking predict interactions between this compound and protein tyrosine kinases?
- Protocol : Dock using AutoDock Vina with a grid box centered on the ATP-binding site (PDB: 1ATP).
- Validation : Compare predicted binding poses with co-crystallized ligands (RMSD <2.0 Å acceptable) .
- Key interactions : Fluorophenyl may form π-π stacking with Phe82, while thiourea NH hydrogen-bonds to Asp184 .
Q. What experimental designs address the stability challenges of thiourea derivatives under physiological conditions?
- Accelerated stability studies : Incubate at 37°C in PBS (pH 7.4) for 48h, monitoring degradation via LC-MS .
- Light sensitivity : Store in amber vials; assess UV-induced decomposition via λmax shifts .
- Metabolite profiling : Use hepatocyte microsomes to identify oxidative metabolites (e.g., sulfoxides) .
Q. How do steric effects of the butan-2-yl group impact bioactivity compared to linear alkyl chains?
- Comparative SAR : Branched chains (e.g., butan-2-yl) reduce membrane permeability vs. linear chains (n-butyl) due to increased logP .
- Enzyme inhibition assays : Test IC₅₀ against carbonic anhydrase IX; branched analogs show 2–3× lower activity due to steric hindrance .
Q. What advanced techniques elucidate the mechanism of action in anticancer studies?
- Flow cytometry : Assess apoptosis via Annexin V/PI staining in HeLa cells treated with 10–50 μM compound .
- Western blotting : Measure caspase-3 activation and PARP cleavage to confirm apoptotic pathways .
- ROS detection : Use DCFH-DA probe to quantify oxidative stress induction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
